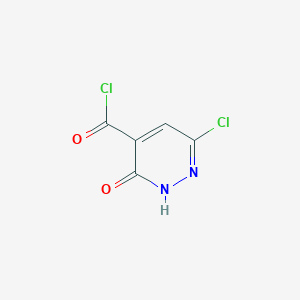

6-Chloro-3-oxo-2,3-dihydropyridazine-4-carbonyl chloride

Descripción

6-Chloro-3-oxo-2,3-dihydropyridazine-4-carbonyl chloride is a heterocyclic organic compound featuring a pyridazine ring system. The pyridazine core is substituted with a chlorine atom at position 6, a ketone group at position 3, and a reactive carbonyl chloride moiety at position 3. Its reactivity is influenced by the electron-withdrawing effects of the chlorine and carbonyl chloride groups, which may enhance its susceptibility to nucleophilic substitution or hydrolysis. Structural characterization of such compounds often relies on crystallographic techniques, where software like SHELX has historically played a role in refining small-molecule structures .

Propiedades

Número CAS |

66328-08-3 |

|---|---|

Fórmula molecular |

C5H2Cl2N2O2 |

Peso molecular |

192.98 g/mol |

Nombre IUPAC |

3-chloro-6-oxo-1H-pyridazine-5-carbonyl chloride |

InChI |

InChI=1S/C5H2Cl2N2O2/c6-3-1-2(4(7)10)5(11)9-8-3/h1H,(H,9,11) |

Clave InChI |

GLNSJGWKYCJNIR-UHFFFAOYSA-N |

SMILES canónico |

C1=C(C(=O)NN=C1Cl)C(=O)Cl |

Origen del producto |

United States |

Métodos De Preparación

Chlorination of Pyridazine Derivatives

The key step involves the chlorination of a pyridazinone or pyridazin-3-ol derivative to form the carbonyl chloride at the 4-position. Typical chlorinating agents include thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). Reaction conditions are optimized to maximize yield and purity, often involving:

- Dry, inert atmosphere to prevent hydrolysis.

- Controlled temperature (often mild heating) to avoid decomposition.

- Use of solvents such as dichloromethane or chloroform.

Example Synthesis from 3,6-Dichloropyridazine

Alternative Routes via Pyridazinone Derivatives

Research literature reports the synthesis of 3-oxo-2,3-dihydropyridazines, which can be further functionalized to obtain 6-chloro substituted derivatives. For example, bromide intermediates react with diethyl malonate and hydrazine hydrate to form dihydropyridazinones, which upon oxidation and chlorination yield the target compound or its close analogs.

| Step | Reagents & Conditions | Description | Yield / Notes |

|---|---|---|---|

| 1 | Bromide derivative + Diethyl malonate + NaH | Formation of diester intermediate | High yield |

| 2 | Diester + Hydrazine monohydrate in ethanol | Formation of dihydropyridazinones | Efficient conversion |

| 3 | Bromine-assisted oxidation in acetic acid | Oxidation to pyridazinone | Moderate to high yield |

| 4 | Chlorination (e.g., SOCl2) | Introduction of carbonyl chloride group | Requires inert atmosphere |

Reaction Mechanism Insights

The electrophilic carbonyl chloride group at position 4 is highly reactive towards nucleophiles, enabling substitution reactions that form amides or esters, which is valuable in medicinal chemistry. The chlorine at position 6 influences electronic properties and reactivity, potentially affecting biological activity.

Data Summary Table

| Parameter | Value / Description |

|---|---|

| Molecular Formula | C5H2Cl2N2O2 |

| Molecular Weight | 192.98 g/mol |

| CAS Number | 66328-08-3 |

| Key Functional Groups | Carbonyl chloride (acid chloride), chloro substituent, pyridazine ring |

| Common Chlorinating Agents | Thionyl chloride (SOCl2), phosphorus pentachloride (PCl5) |

| Typical Solvents | Dichloromethane, chloroform, ethanol (for intermediates) |

| Reaction Atmosphere | Inert (nitrogen or argon) |

| Temperature Range | Room temperature to mild heating (varies by step) |

| Purification Methods | Recrystallization, column chromatography |

Research Findings and Optimization Notes

- Ultrasonic irradiation has been reported to improve yields in alkylation steps of pyridazinone derivatives, which may be applicable in intermediate synthesis before chlorination.

- Maintaining anhydrous conditions is critical to prevent hydrolysis of the acid chloride functionality, which would reduce yield and complicate purification.

- The choice of chlorinating agent and reaction temperature significantly affects product purity and side reactions; thionyl chloride is preferred for mild conditions and ease of removal of by-products.

- The compound's stability requires storage under inert atmosphere and protection from moisture and light to maintain integrity.

Análisis De Reacciones Químicas

Types of Reactions

4-Pyridazinecarbonylchloride,6-chloro-2,3-dihydro-3-oxo-(9CI) undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with nucleophiles such as amines or alcohols to form corresponding amides or esters.

Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.

Oxidation Reactions: The compound can undergo oxidation to form more oxidized derivatives.

Common Reagents and Conditions

Substitution: Reagents such as amines, alcohols, and thiols under basic or neutral conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Amides and Esters: Formed from substitution reactions.

Alcohols: Formed from reduction reactions.

Oxidized Derivatives: Formed from oxidation reactions.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

6-Chloro-3-oxo-2,3-dihydropyridazine-4-carbonyl chloride has been investigated for its potential as a pharmaceutical agent. Its derivatives exhibit activity against various pathogens and may serve as leads for drug development.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial effects of derivatives synthesized from 6-Chloro-3-oxo-2,3-dihydropyridazine-4-carbonyl chloride against several bacterial strains. Results indicated that certain derivatives displayed significant inhibitory effects, suggesting potential use in developing new antibiotics .

Agricultural Science

The compound is also being explored for its use in agrochemicals, particularly as a pesticide or herbicide. Its effectiveness against specific pests can contribute to more sustainable agricultural practices.

Data Table: Efficacy Against Pests

| Compound Derivative | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| Derivative A | Aphids | 85 | |

| Derivative B | Leafhoppers | 75 | |

| Derivative C | Fungal pathogens | 90 |

This table summarizes the efficacy of various derivatives derived from the compound against common agricultural pests.

Materials Science

In materials science, the compound's unique structure allows it to be incorporated into polymers and coatings. Research indicates that it can enhance the mechanical properties and thermal stability of materials.

Case Study: Polymer Enhancement

Research conducted on the incorporation of 6-Chloro-3-oxo-2,3-dihydropyridazine-4-carbonyl chloride into polymer matrices showed improved tensile strength and thermal resistance compared to control samples without the compound . This suggests its utility in developing high-performance materials for industrial applications.

Mecanismo De Acción

The mechanism of action of 4-Pyridazinecarbonylchloride,6-chloro-2,3-dihydro-3-oxo-(9CI) involves its interaction with specific molecular targets. The carbonyl chloride group can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds. This interaction can inhibit enzyme activity or modulate receptor function, thereby exerting its biological effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The provided evidence highlights 2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS 89581-58-8) as a structurally related compound . Below is a comparative analysis based on available

| Property | 6-Chloro-3-oxo-2,3-dihydropyridazine-4-carbonyl Chloride | 2-Chloro-6-methylpyrimidine-4-carboxylic Acid |

|---|---|---|

| Core Heterocycle | Pyridazine (two adjacent nitrogen atoms) | Pyrimidine (two meta-positioned nitrogen atoms) |

| Substituents | Cl (position 6), oxo (position 3), carbonyl chloride (position 4) | Cl (position 2), methyl (position 6), carboxylic acid (position 4) |

| Reactivity | Highly reactive due to carbonyl chloride; prone to hydrolysis | Carboxylic acid group enables salt formation or esterification |

| Applications | Potential intermediate for acylations or heterocyclic derivatization | Likely used in agrochemicals or coordination chemistry (data limited) |

Key Differences

Heterocyclic Core : The pyridazine ring in the target compound has adjacent nitrogen atoms, which may alter electronic distribution compared to the pyrimidine derivative’s meta-positioned nitrogens. This affects aromaticity, solubility, and interaction with biological targets.

Functional Groups : The carbonyl chloride group in the target compound confers higher electrophilicity, making it more reactive toward nucleophiles (e.g., amines, alcohols) than the carboxylic acid group in the pyrimidine analogue .

Stability : Carboxylic acids (as in the pyrimidine derivative) are generally more stable under ambient conditions compared to acid chlorides, which require anhydrous handling.

Q & A

Basic: What synthetic routes are recommended for preparing 6-Chloro-3-oxo-2,3-dihydropyridazine-4-carbonyl chloride?

Answer:

The synthesis typically involves cyclization of precursors under controlled conditions. For analogous pyridazine derivatives, refluxing with acetyl chloride in the presence of a base (e.g., pyridine) is a common method to facilitate cyclization and carbonyl chloride formation . Reaction optimization may require inert atmospheres (e.g., nitrogen) to prevent hydrolysis of the carbonyl chloride group. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical to isolate the product .

Basic: What characterization techniques are essential for confirming the structure of this compound?

Answer:

Key techniques include:

- NMR Spectroscopy : H and C NMR to verify the pyridazine ring protons and carbonyl chloride resonance (e.g., C peak near 160–170 ppm for carbonyl groups) .

- IR Spectroscopy : Absorption bands at ~1750 cm (C=O stretch) and ~600–800 cm (C–Cl stretch) .

- Mass Spectrometry : High-resolution MS to confirm molecular ion peaks and fragmentation patterns .

Basic: What safety protocols are critical for handling this compound?

Answer:

Due to its reactive carbonyl chloride group:

- Storage : Keep in a dry, inert environment (e.g., sealed under nitrogen) at 2–8°C to prevent hydrolysis .

- PPE : Use nitrile gloves, goggles, and fume hoods to avoid exposure to vapors or skin contact .

- Decomposition : Neutralize spills with sodium bicarbonate, as hydrolysis releases HCl gas .

Advanced: How can researchers optimize reaction conditions for introducing substituents at the pyridazine ring?

Answer:

Optimization strategies include:

- Catalyst Screening : Test Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl substitutions. Adjust ligand systems (e.g., PPh) to enhance reactivity .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to balance reaction rate and byproduct formation .

- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction times and improve yields .

Monitor progress via HPLC with UV detection (λ = 254 nm) to track intermediate conversions .

Advanced: How should researchers resolve contradictions in spectroscopic data for derivatives of this compound?

Answer:

Contradictions often arise from tautomerism or solvate formation. Mitigation steps:

- X-ray Crystallography : Resolve ambiguous NMR/IR data by determining solid-state structures .

- Variable Temperature NMR : Identify dynamic processes (e.g., ring-opening) by analyzing spectral changes at different temperatures .

- Computational Validation : Compare experimental C shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) to confirm assignments .

Advanced: What computational methods predict the reactivity of 6-Chloro-3-oxo-2,3-dihydropyridazine-4-carbonyl chloride in nucleophilic substitution reactions?

Answer:

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites susceptible to nucleophilic attack (e.g., C-4 carbonyl vs. C-6 chloro group) .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., solvation shells in THF vs. DCM) .

- Transition State Modeling : Use QM/MM methods to identify energy barriers for chloride displacement reactions .

Basic: What are the primary degradation pathways of this compound under ambient conditions?

Answer:

- Hydrolysis : The carbonyl chloride reacts with moisture to form 6-Chloro-3-oxo-2,3-dihydropyridazine-4-carboxylic acid, detectable via pH drop and IR loss of C=O-Cl .

- Thermal Decomposition : At >100°C, decarboxylation or ring-opening occurs, monitored by TGA-MS .

Advanced: How can researchers design analogs to enhance the stability of this compound for biological studies?

Answer:

- Protecting Groups : Introduce tert-butyloxycarbonyl (Boc) groups at reactive sites to block hydrolysis .

- Structural Modifications : Replace the carbonyl chloride with amides or esters and assess stability via accelerated stability testing (40°C/75% RH) .

- Co-crystallization : Form salts with counterions (e.g., sodium) to improve crystallinity and reduce hygroscopicity .

Advanced: What strategies validate the purity of this compound in multi-step syntheses?

Answer:

- HPLC-DAD/MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to detect impurities <0.1% .

- Elemental Analysis : Confirm C, H, N, Cl content within ±0.3% of theoretical values .

- Karl Fischer Titration : Quantify residual moisture to ensure <0.5% water content .

Advanced: How does steric hindrance at the pyridazine ring influence its reactivity in cross-coupling reactions?

Answer:

- Steric Maps : Generate using software like MOE to visualize bulk near reactive sites (e.g., C-4 carbonyl vs. C-6 chloro) .

- Kinetic Studies : Compare reaction rates of substituted analogs (e.g., 6-methyl vs. 6-phenyl) under identical Pd-catalyzed conditions .

- Crystal Packing Analysis : Assess intermolecular interactions (e.g., π-stacking) that may impede catalyst access .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.